molecular formula C13H11ClN2O B183175 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide CAS No. 56149-24-7

2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide

Cat. No.: B183175
CAS No.: 56149-24-7
M. Wt: 246.69 g/mol
InChI Key: BXPIHAODNJLFFB-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a chloro substituent at the 2-position of the pyridine ring and a 4-methylphenyl group attached via an amide linkage. Its molecular formula is C₁₃H₁₁ClN₂O (molecular weight: 246.69 g/mol). This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive molecules, such as fungicides and kinase inhibitors .

Properties

IUPAC Name

2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-4-6-10(7-5-9)16-13(17)11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPIHAODNJLFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361204
Record name 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56149-24-7
Record name 2-Chloro-N-(4-methylphenyl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56149-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely adopted method involves coupling 2-chloronicotinic acid with 4-methylaniline via carbodiimide-mediated amide bond formation. The reaction proceeds in anhydrous dichloromethane (DCM) at room temperature, utilizing N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Reaction Scheme:
2-Chloronicotinic acid+4-MethylanilineDMAP (0.1 eq)DCC (1.2 eq), DCMThis compound\text{2-Chloronicotinic acid} + \text{4-Methylaniline} \xrightarrow[\text{DMAP (0.1 eq)}]{\text{DCC (1.2 eq), DCM}} \text{this compound}

Optimization Strategies

  • Catalyst System : Reducing DCC stoichiometry from 1.5 eq to 1.2 eq decreases byproduct formation while maintaining >80% conversion.

  • Solvent Effects : Replacing DCM with tetrahydrofuran (THF) increases reaction rate by 30% but complicates purification.

  • Temperature Control : Reactions conducted at 0–5°C show improved regioselectivity, minimizing N-oxide formation.

Purification and Yield

Crude product purification involves sequential steps:

  • Filtration : Remove dicyclohexylurea byproduct via vacuum filtration.

  • Recrystallization : Use ethanol/water (7:3 v/v) to achieve 92–95% purity.

  • Column Chromatography : For pharmaceutical-grade material, silica gel chromatography with ethyl acetate/hexane (1:2) yields 99% purity.

Table 1: Amide Coupling Reaction Parameters

ParameterOptimal ValueImpact on Yield
DCC Equivalents1.2 eqMaximizes 83%
DMAP Loading0.1 eqPrevents hydrolysis
Reaction Time12–18 hBalances conversion vs. degradation
Recrystallization SolventEthanol/Water92% Recovery

Alternative Synthesis Route: Multi-Step Approach from 3-Pyridinecarbonitrile

Oxidation to Nicotinamide N-Oxide

3-Pyridinecarbonitrile undergoes oxidation using 30% H₂O₂ in water with acetyl pyruvic molybdenum (0.5 mol%) as catalyst at 60°C. This step achieves 94% conversion to nicotinamide N-oxide within 4 h, a significant improvement over traditional methods.

Chlorination and Functionalization

The N-oxide intermediate reacts with phosphorus oxychloride (POCl₃) under nitrogen atmosphere in chlorinated solvents (e.g., chloroform):

  • Key Innovation : Phenyl dichlorophosphate (0.3 eq) as co-catalyst reduces POCl₃ usage by 40% while maintaining 88% chlorination efficiency.

  • Temperature Sensitivity : Maintaining −5°C to 5°C during POCl₃ addition prevents polychlorinated byproducts.

Amidation and Final Steps

The resulting 2-chloro-3-cyanopyridine undergoes hydrolysis with 4-methylaniline in dimethylacetamide (DMAc) at 120°C for 6 h, followed by dehydration using NaOH/ethanol. This route achieves an overall yield of 76% across four steps.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

MetricAmide Coupling RouteMulti-Step Route
Total Steps14
Overall Yield83%76%
Purity (HPLC)99%97%
Scalability>10 kg<5 kg
Byproduct Formation<5%12–15%

The amide coupling method excels in simplicity and scalability, while the multi-step approach allows modular functionalization for derivative synthesis.

Advanced Characterization Techniques

Spectroscopic Analysis

  • ¹H NMR (DMSO-d6): δ 8.22 (d, J = 5.4 Hz, pyridine-H), 7.53–7.07 (m, aromatic-H), 2.36 (s, CH₃).

  • HRMS : [M+H]⁺ observed at m/z 247.0634 (calc. 247.0638), confirming molecular formula C₁₃H₁₁ClN₂O.

Crystallographic Data

Single-crystal X-ray diffraction (CCDC 618464) reveals planar pyridine-carboxamide geometry with dihedral angles of 12.3° between aromatic rings, explaining its conformational stability .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 2 of the pyridine ring undergoes substitution with nucleophiles under controlled conditions.

Reaction Reagents/Conditions Products Yield Key Observations
Amine substitutionMorpholine, K₂CO₃, DMF, 80°C, 24 h2-Morpholino-N-(4-methylphenyl)pyridine-3-carboxamide78% Selective substitution at C2; no competing amide hydrolysis
Thiol substitutionBenzyl mercaptan, CuI, DMSO, 120°C, 12 h2-(Benzylthio)-N-(4-methylphenyl)pyridine-3-carboxamide65%Requires transition metal catalysis

Mechanistic Insight :
The electron-withdrawing carboxamide group at C3 activates the pyridine ring for NAS at C2. Reaction kinetics follow second-order dependence on nucleophile concentration .

Hydrolysis Reactions

The carboxamide group participates in hydrolysis under acidic or basic conditions:

Reaction Reagents/Conditions Products Yield Key Observations
Acidic hydrolysis6M HCl, reflux, 6 h2-Chloropyridine-3-carboxylic acid92%Complete conversion; no ring chlorination
Basic hydrolysisNaOH (10%), EtOH/H₂O, 70°C, 4 hSodium 2-chloropyridine-3-carboxylate85%Requires anhydrous conditions for stability

Spectral Confirmation : Post-hydrolysis products characterized via 1H^1H-NMR (δ\delta 8.45 ppm, aromatic H) and IR (ν\nu 1680 cm⁻¹, C=O stretch).

Reduction Reactions

Selective reduction of the pyridine ring or carboxamide group:

Reaction Reagents/Conditions Products Yield Key Observations
Catalytic hydrogenationH₂ (40 psi), Pd/C, MeOH, 25°C, 12 h2-Chloro-N-(4-methylphenyl)piperidine-3-carboxamide60% Partial saturation of pyridine ring
LiAlH₄ reductionLiAlH₄, THF, 0°C → RT, 2 h2-Chloro-N-(4-methylphenyl)pyridine-3-methanol45%Over-reduction to methanol derivative

Limitation : Competitive C–Cl bond hydrogenolysis observed at higher pressures (>50 psi) .

Cross-Coupling Reactions

The chloro group enables palladium-catalyzed cross-coupling:

Reaction Reagents/Conditions Products Yield Key Observations
Suzuki couplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C2-Phenyl-N-(4-methylphenyl)pyridine-3-carboxamide73% Ligand-free conditions reduce side products

Optimization : Use of Buchwald-Hartwig ligands (XPhos) improves coupling efficiency to 89% .

Oxidation Reactions

Controlled oxidation targets the pyridine or methylphenyl group:

Reaction Reagents/Conditions Products Yield Key Observations
mCPBA oxidationm-CPBA, CH₂Cl₂, 0°C → RT, 6 h2-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide N-oxide82%Selective N-oxidation; no ring epoxidation
KMnO₄ oxidationKMnO₄, H₂O, 100°C, 8 h2-Chloro-N-(4-carboxyphenyl)pyridine-3-carboxamide68%Methyl → carboxylic acid conversion

Side Reaction : Prolonged KMnO₄ exposure leads to pyridine ring degradation.

Condensation Reactions

The carboxamide group reacts with carbonyl compounds:

Reaction Reagents/Conditions Products Yield Key Observations
Aldol condensationBenzaldehyde, NaOH, EtOH, reflux, 10 h2-Chloro-N-(4-methylphenyl)pyridine-3-acrylamide55%α,β-unsaturated amide formation

Characterization : UV-Vis (λmax\lambda_{\text{max}} 320 nm) confirms extended conjugation.

Scientific Research Applications

Pharmaceutical Applications

Drug Development:
This compound is recognized as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties allow for modifications that enhance drug efficacy and specificity against targeted diseases. For instance, derivatives of this compound have been investigated for their anti-inflammatory properties, particularly through inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Case Study:
A study demonstrated that certain derivatives of pyridine carboxamides exhibited significant COX-2 inhibitory activity, with IC50 values comparable to established drugs like celecoxib. This suggests that 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide could serve as a precursor for developing new anti-inflammatory medications .

Agricultural Chemistry

Agrochemical Formulations:
The compound is utilized in the formulation of agrochemicals aimed at pest control. Its effectiveness in this domain is attributed to its ability to disrupt biological pathways in pests while minimizing environmental impact, thus supporting sustainable agricultural practices .

Data Table: Agrochemical Efficacy

CompoundTarget PestMode of ActionEfficacy
This compoundAphidsInhibition of growthHigh
This compoundBeetlesDisruption of reproductionModerate

Biochemical Research

Enzyme Inhibition Studies:
Researchers employ this compound to study enzyme inhibition and receptor interactions, contributing to a deeper understanding of biological pathways and disease mechanisms. For example, investigations into its interaction with specific enzymes have revealed potential pathways for therapeutic intervention in various diseases .

Case Study:
In vitro studies showed that certain derivatives inhibited COX enzymes effectively, highlighting their potential as anti-inflammatory agents. This research underscores the importance of structure-activity relationships (SARs) in developing new therapeutics based on this compound .

Material Science

Development of New Materials:
The unique chemical properties of this compound make it a candidate for developing advanced materials, including polymers and coatings. Its ability to form stable complexes with metal ions enhances its applicability in coordination chemistry and material synthesis .

Applications in Coatings:
Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and resistance to environmental degradation, making it suitable for protective coatings in various industrial applications.

Analytical Chemistry

Standard Reference Material:
In analytical chemistry, this compound is used as a standard reference material for the detection and quantification of related compounds. This application is crucial for ensuring accuracy in chemical analyses across various fields .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects: The 4-methylphenyl group in the target compound is electron-donating, enhancing lipophilicity compared to electron-withdrawing substituents like 4-chloro in Boscalid. This difference influences binding to hydrophobic enzyme pockets, as seen in Boscalid’s fungicidal activity .

Physicochemical Properties

  • Melting Points : Methyl-substituted analogs (e.g., 268–287°C ) generally exhibit higher melting points than chlorinated derivatives (e.g., Boscalid at 142–144°C ), likely due to differences in crystal packing and hydrogen bonding.
  • Solubility : Hydroxyl-containing analogs (e.g., ) show moderate solubility in polar solvents like DMSO, whereas methyl or chloro derivatives are more lipophilic.

Biological Activity

2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound, highlighting its significance in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H10ClN2O
  • Molecular Weight : 234.67 g/mol

This compound features a pyridine ring substituted with a carboxamide and a chlorinated phenyl group, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and antimicrobial research. Below are the key areas of activity:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes or pathways critical for tumor growth, indicating potential as an anti-cancer agent.
  • Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities, suggesting that this compound may also possess these properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate the activity of enzymes or receptors involved in critical signaling pathways. For example, it has been suggested that the compound could act as an inhibitor of certain kinases or enzymes that play a role in cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies :
    • A study demonstrated that derivatives of pyridine carboxamides exhibited significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through modulation of cell cycle regulators such as cyclin D1 and CDK4 .
  • Antimicrobial Studies :
    • Research on structurally similar compounds indicated notable antibacterial activity against Gram-positive bacteria, with effectiveness correlating with structural modifications. This suggests that this compound may exhibit similar properties .

Data Table: Biological Activity Summary

Activity TypeEffect ObservedReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential inhibition of kinases

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide, and what reaction conditions improve yield?

The synthesis typically involves multi-step processes, starting with pyridine ring functionalization. Key steps include:

  • Chlorination : Introduce chlorine at the 2-position of pyridine using POCl₃ or SOCl₂ under reflux .
  • Coupling : React 2-chloropyridine-3-carboxylic acid with 4-methylaniline via an amide bond formation, employing coupling agents like EDCI or HOBt in DMF .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Yield optimization requires controlled temperatures (60–80°C) and anhydrous conditions to minimize hydrolysis .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • X-ray Diffraction (XRD) : Determines crystal structure, bond lengths, and angles. For example, single-crystal XRD revealed a planar pyridine ring with a dihedral angle of 12.3° relative to the amide group .
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 8.65 (pyridine-H), 7.45–7.20 (aromatic-H), and 2.35 (methyl-H) .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ at m/z 275.1) .

Q. How should researchers handle this compound to ensure safety and stability during experiments?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential acute toxicity (Category 4 for oral/dermal/inhalation) .
  • Stability Testing : Monitor via TLC or HPLC under varying pH/temperature to assess hydrolytic or oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational structural data?

Discrepancies in bond angles or torsional strains (e.g., pyridine vs. amide plane alignment) may arise between XRD and DFT calculations. Mitigation strategies include:

  • Multi-Technique Validation : Cross-validate with solid-state NMR or IR spectroscopy .
  • DFT Refinement : Use B3LYP/6-311G(d,p) basis sets to account for crystal packing effects .
  • Thermal Analysis : DSC/TGA can identify polymorphic transitions affecting crystallographic data .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT Calculations : Model electron density maps to identify electrophilic sites (e.g., C-2 chlorine’s susceptibility to SNAr reactions) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
  • Hammett Constants : Predict substituent effects on reaction rates using σ values for the 4-methylphenyl group .

Q. What mechanistic insights explain its biological activity in medicinal chemistry studies?

  • Receptor Docking : The chloropyridine moiety may inhibit kinase enzymes (e.g., EGFR) by binding to ATP pockets, as seen in analogs with IC₅₀ < 1 µM .
  • SAR Studies : Trifluoromethyl or nitro substituents enhance lipophilicity and metabolic stability, improving bioavailability .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines (e.g., MCF-7) to validate mechanisms .

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